Antifungal Activity vs. Carbendazim
A series of benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives (4a–4w) were evaluated for in vitro antifungal activity against three phytopathogenic fungi at 50 μg/mL, with direct comparison to the commercial fungicide carbendazim [1]. While carbendazim achieved 100% inhibition against B. cinerea and R. solani, several imidazotriazine derivatives demonstrated promising activity, with compound 4o achieving 76.7% inhibition against B. cinerea—the highest within the series [1]. This establishes the scaffold's viability as a new structural class for antifungal development, distinct from the benzimidazole carbamate class of carbendazim.
| Evidence Dimension | In vitro mycelial growth inhibition rate at 50 μg/mL against Botrytis cinerea |
|---|---|
| Target Compound Data | Compound 4o (Benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivative): 76.7 ± 0.1% inhibition |
| Comparator Or Baseline | Carbendazim: 100 ± 0.0% inhibition |
| Quantified Difference | Compound 4o achieves 76.7% of the potency of the commercial standard carbendazim, demonstrating the scaffold's potential as a novel antifungal pharmacophore. |
| Conditions | Mycelium growth rate method on potato sucrose agar (PSA) medium; in vitro at 50 μg/mL against B. cinerea, also tested against R. solani and C. capsici. |
Why This Matters
This provides the first validated evidence that benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives possess meaningful antifungal activity comparable to a commercial fungicide, justifying procurement for agricultural fungicide discovery programs seeking novel modes of action to combat resistance.
- [1] Li, L.X. et al. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives. Molecules, 2018, 23(4), 746. View Source
